molecular formula C14H11Cl2N5O2S B2957778 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921124-80-3

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2957778
CAS No.: 921124-80-3
M. Wt: 384.24
InChI Key: SZORXJRBAXZNGZ-UHFFFAOYSA-N
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Description

“4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound with the formula C12H9Cl2NO2S . It is used in various industrial and scientific research .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 302.18 . Other physical and chemical properties are not directly available in the resources.

Scientific Research Applications

Structural Insights and Chemical Properties

Research on tetrazole derivatives, including compounds closely related to "4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide," has revealed detailed structural characteristics through X-ray crystallography. These studies have highlighted the planarity of tetrazole rings and the lack of conjugation with aryl rings, suggesting a distinct spatial arrangement that could influence their chemical reactivity and interaction with biological targets. Molecular docking studies, aimed at understanding the interaction within the cyclooxygenase-2 enzyme's active site, indicate potential for COX-2 inhibition, suggesting therapeutic applications in inflammation and pain management (Al-Hourani et al., 2015).

Anticancer and Antimicrobial Potential

Synthesis and bioactivity studies of sulfonamide derivatives have demonstrated potential anticancer activities, with specific compounds showing high selectivity and potency against certain cancer cell lines, underscoring the potential for developing novel anticancer agents. The chemical versatility of these compounds allows for targeted synthesis, enhancing their activity against specific cancer types (Gul et al., 2016). Additionally, certain derivatives have exhibited promising antimicrobial properties, indicating a broad spectrum of biological activity that could be harnessed for therapeutic applications (Sławiński et al., 2013).

Applications in Photodynamic Therapy

The synthesis of novel compounds, including those with the benzenesulfonamide moiety, has been explored for applications in photodynamic therapy, particularly in the treatment of cancer. These compounds have been shown to possess high singlet oxygen quantum yield, a critical parameter for the effectiveness of Type II photosensitizers used in photodynamic therapy. The photophysical and photochemical properties of these compounds, such as fluorescence and photodegradation quantum yields, are essential for their function as photosensitizers, offering a pathway for targeted cancer therapy with minimal side effects (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Further research into sulfonamide derivatives has identified their potential as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds exhibit selective inhibition of specific carbonic anhydrase isoenzymes, offering therapeutic potential in conditions where enzyme activity is dysregulated. The specificity and potency of these inhibitors can lead to the development of targeted therapies for conditions such as glaucoma, edema, and certain types of cancer (Gul et al., 2016).

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It should be stored properly and disposed of in accordance with local regulations .

Properties

IUPAC Name

4-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-10-1-5-12(6-2-10)21-14(18-19-20-21)9-17-24(22,23)13-7-3-11(16)4-8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZORXJRBAXZNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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